molecular formula C35H54O8 B13789412 Butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene CAS No. 82539-93-3

Butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

Cat. No.: B13789412
CAS No.: 82539-93-3
M. Wt: 602.8 g/mol
InChI Key: MCIQYWZNKNDRKC-UHFFFAOYSA-N
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Description

The compound “Butyl prop-2-enoate; 2-ethylhexyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene” is a mixture of several important chemical substances. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Butyl prop-2-enoate: This compound is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid.

    2-Ethylhexyl prop-2-enoate: This compound can be prepared by esterification of acrylic acid with racemic 2-ethylhexanol in the presence of hydroquinone as a polymerization inhibitor and a strong acid such as methanesulfonic acid.

    Methyl 2-methylprop-2-enoate: This compound is synthesized by the esterification of methacrylic acid with methanol in the presence of an acid catalyst.

    2-Methylprop-2-enoic acid:

    Styrene: This compound is produced by the dehydrogenation of ethylbenzene in the presence of a catalyst such as iron oxide.

Industrial Production Methods

    Butyl prop-2-enoate: Industrial production involves large-scale esterification processes with continuous distillation and purification steps.

    2-Ethylhexyl prop-2-enoate: Industrially, it is produced using similar esterification processes with large-scale distillation and purification.

    Methyl 2-methylprop-2-enoate: Produced industrially through continuous esterification and distillation processes.

    2-Methylprop-2-enoic acid: Industrial production involves large-scale oxidation or hydrolysis processes.

    Styrene: Produced on an industrial scale through the dehydrogenation of ethylbenzene in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Butyl prop-2-enoate: Undergoes polymerization reactions, especially free-radical polymerization, to form poly(butyl acrylate).

    2-Ethylhexyl prop-2-enoate: Similar to butyl prop-2-enoate, it undergoes polymerization reactions to form poly(2-ethylhexyl acrylate).

    Methyl 2-methylprop-2-enoate: Undergoes polymerization to form poly(methyl methacrylate) and can participate in esterification reactions.

    2-Methylprop-2-enoic acid: Undergoes polymerization to form poly(methacrylic acid) and can participate in esterification and addition reactions.

    Styrene: Undergoes polymerization to form polystyrene and can participate in addition and substitution reactions.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, heat, light, or peroxides.

    Esterification: Requires an acid catalyst such as sulfuric acid or methanesulfonic acid.

    Transesterification: Requires an alcohol and a catalyst.

Major Products Formed

    Butyl prop-2-enoate: Poly(butyl acrylate)

    2-Ethylhexyl prop-2-enoate: Poly(2-ethylhexyl acrylate)

    Methyl 2-methylprop-2-enoate: Poly(methyl methacrylate)

    2-Methylprop-2-enoic acid: Poly(methacrylic acid)

    Styrene: Polystyrene

Scientific Research Applications

Mechanism of Action

    Butyl prop-2-enoate: Acts by polymerizing to form flexible and durable polymers.

    2-Ethylhexyl prop-2-enoate: Polymerizes to form tough and flexible polymers.

    Methyl 2-methylprop-2-enoate: Polymerizes to form rigid and transparent polymers. The methyl group provides steric hindrance, affecting the polymer’s properties.

    2-Methylprop-2-enoic acid: Polymerizes to form superabsorbent polymers. The carboxylic acid group allows for hydrogen bonding and water absorption.

    Styrene: Polymerizes to form rigid and transparent polymers. The phenyl group provides rigidity and stability to the polymer chain.

Comparison with Similar Compounds

    Butyl prop-2-enoate: Compared to ethyl prop-2-enoate, it provides better flexibility and durability.

    2-Ethylhexyl prop-2-enoate: Compared to butyl prop-2-enoate, it provides better toughness and low-temperature properties.

    Methyl 2-methylprop-2-enoate: Compared to ethyl 2-methylprop-2-enoate, it provides better rigidity and transparency.

    2-Methylprop-2-enoic acid: Compared to acrylic acid, it provides better water absorption and hydrogen bonding.

    Styrene: Compared to vinyl acetate, it provides better rigidity and stability.

List of Similar Compounds

  • Ethyl prop-2-enoate
  • Butyl methacrylate
  • Ethyl 2-methylprop-2-enoate
  • Acrylic acid
  • Vinyl acetate

Properties

CAS No.

82539-93-3

Molecular Formula

C35H54O8

Molecular Weight

602.8 g/mol

IUPAC Name

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

InChI

InChI=1S/C11H20O2.C8H8.C7H12O2.C5H8O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

MCIQYWZNKNDRKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1

physical_description

Liquid

Related CAS

82539-93-3

Origin of Product

United States

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